3-(Dodecylthio)propionic acid

Beschreibung

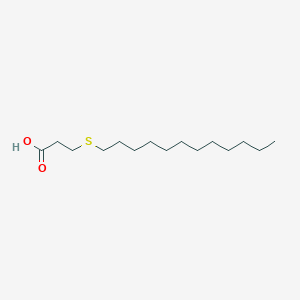

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-dodecylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2S/c1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17/h2-14H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLOPQHLJNFYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883676 | |

| Record name | Propanoic acid, 3-(dodecylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-52-8 | |

| Record name | 3-(Dodecylthio)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dodecylthio)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dodecylthiopropanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-(dodecylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-(dodecylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dodecylthio)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DODECYLTHIO)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO2D9SOE2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(Dodecylthio)propionic Acid for Researchers and Drug Development Professionals

Introduction

3-(Dodecylthio)propionic acid, also known as 3-(laurylthio)propionic acid, is a sulfur-containing carboxylic acid with significant potential in various scientific and industrial applications, particularly within the realm of drug development and materials science. Its unique molecular structure, featuring a long hydrophobic dodecyl chain, a flexible thioether linkage, and a hydrophilic carboxylic acid group, imparts amphiphilic properties that are crucial for its function. This guide provides an in-depth exploration of the physical and chemical properties of 3-(Dodecylthio)propionic acid, its synthesis, spectral characterization, safety considerations, and its emerging role in pharmaceutical research. The thioether moiety is a key structural feature in numerous FDA-approved drugs, highlighting the importance of understanding molecules like 3-(Dodecylthio)propionic acid.[1]

I. Physicochemical Properties

A thorough understanding of the physical and chemical properties of 3-(Dodecylthio)propionic acid is fundamental for its application in research and development. These properties dictate its behavior in different environments and are critical for formulation, synthesis, and biological activity studies.

General and Physical Properties

The macroscopic and microscopic properties of 3-(Dodecylthio)propionic acid are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1462-52-8 | [2][3] |

| Molecular Formula | C₁₅H₃₀O₂S | [2][3] |

| Molecular Weight | 274.46 g/mol | [2][3] |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 59 - 63 °C | [4] |

| Boiling Point | Predicted: 419.5 ± 19.0 °C at 760 mmHg | |

| Density | Predicted: 0.963 ± 0.06 g/cm³ | |

| Purity | ≥ 90% (GC) | [2] |

Note: Predicted values for boiling point and density are computationally derived and should be confirmed by experimental data where possible.

Solubility Profile

The solubility of 3-(Dodecylthio)propionic acid is dictated by its amphiphilic nature. The long dodecyl chain confers significant nonpolar character, while the carboxylic acid group provides a polar, hydrophilic head.

-

Water: Due to the long hydrophobic alkyl chain, it is expected to have low solubility in water.[5]

-

Organic Solvents: It is generally soluble in organic solvents such as ethanol, diethyl ether, and toluene.[5] The solubility in nonpolar solvents is enhanced by the dodecyl tail, while the carboxylic head allows for solubility in polar organic solvents, particularly those capable of hydrogen bonding.[6] The presence of water can, in some cases, enhance the solubility of carboxylic acids in organic solvents.[7][8]

II. Synthesis and Chemical Reactivity

The synthesis of 3-(Dodecylthio)propionic acid is typically achieved through the nucleophilic addition of dodecanethiol to an acrylic acid derivative. This reaction, a Michael addition, is a common and efficient method for forming carbon-sulfur bonds.

Synthetic Pathway

A general and efficient microwave-assisted synthesis for 3-(alkylthio)propionic acids has been developed, which can be applied to the synthesis of 3-(Dodecylthio)propionic acid.[9] The reaction proceeds by the addition of 1-dodecanethiol to acrylic acid in the presence of a base.

Experimental Protocol: Synthesis of 3-(Dodecylthio)propionic Acid

-

Reaction Setup: In a microwave-safe reaction vessel, combine acrylic acid (1.0 equivalent), 1-dodecanethiol (1.0 equivalent), and a catalytic amount of a suitable base (e.g., sodium hydroxide).

-

Solvent: Add a minimal amount of a high-boiling point solvent such as ethanol or isopropanol to facilitate the reaction.

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 100-120°C) for a specified duration (typically 10-30 minutes).

-

Work-up: After cooling, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Caption: Synthesis of 3-(Dodecylthio)propionic acid via Michael addition.

Chemical Reactivity

The reactivity of 3-(Dodecylthio)propionic acid is characterized by the functional groups present: the carboxylic acid and the thioether linkage.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol.

-

Thioether Linkage: The sulfur atom in the thioether can be oxidized to a sulfoxide and further to a sulfone using appropriate oxidizing agents. This transformation can be a strategic step in modifying the molecule's polarity and biological activity.[10]

III. Spectral Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 3-(Dodecylthio)propionic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of the molecule. The expected signals for 3-(Dodecylthio)propionic acid are:

-

A triplet corresponding to the terminal methyl group of the dodecyl chain.

-

A complex multiplet for the methylene groups of the dodecyl chain.

-

Triplets for the two methylene groups adjacent to the sulfur atom and the carbonyl group.

-

A broad singlet for the acidic proton of the carboxylic acid group.

PubChem provides reference to a ¹H NMR spectrum for this compound.[3]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount (5-10 mg) of 3-(Dodecylthio)propionic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the corresponding protons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for 3-(Dodecylthio)propionic acid include:

-

A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A sharp C=O stretching band for the carbonyl group of the carboxylic acid (around 1700 cm⁻¹).

-

C-H stretching bands for the alkyl groups (around 2850-2960 cm⁻¹).

-

A C-S stretching band, which is typically weak (around 600-800 cm⁻¹).

A reference FT-IR spectrum is available on PubChem.[3]

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid 3-(Dodecylthio)propionic acid onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the FT-IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

IV. Safety and Handling

Proper handling of 3-(Dodecylthio)propionic acid is essential to ensure laboratory safety.

Hazard Identification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(Dodecylthio)propionic acid is classified with the following hazards:[3]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Damage (Category 1): Causes serious eye damage.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.[11]

V. Applications in Drug Development

The unique structural features of 3-(Dodecylthio)propionic acid make it an interesting candidate for various applications in drug development and medicinal chemistry.

Role of the Thioether Linkage

The thioether functional group is present in a wide range of pharmaceuticals and natural products.[12] It can contribute to the biological activity of a molecule by participating in various interactions with biological targets. The sulfur atom can act as a hydrogen bond acceptor and its lipophilicity can influence the pharmacokinetic properties of a drug.[1] The thioether linkage is also relatively stable in vivo compared to other functional groups.

Caption: Potential applications of 3-(Dodecylthio)propionic acid in drug development.

Potential as a Building Block

The bifunctional nature of 3-(Dodecylthio)propionic acid, with its reactive carboxylic acid group and modifiable thioether linkage, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The long alkyl chain can be exploited for targeted delivery to lipid-rich environments or for the formation of self-assembling systems like micelles or liposomes for drug delivery.

VI. Conclusion

3-(Dodecylthio)propionic acid is a versatile molecule with a range of interesting physical and chemical properties. Its amphiphilic character, coupled with the presence of a reactive carboxylic acid and a stable thioether linkage, opens up numerous possibilities for its application in materials science and, most notably, in drug development. As a building block for novel therapeutic agents or as a component in advanced drug delivery systems, a thorough understanding of its fundamental characteristics, as detailed in this guide, is paramount for unlocking its full potential. Further experimental investigation into its boiling point, density, and detailed solubility profile will provide an even more complete picture of this promising compound.

VII. References

-

3-(Dodecylthio)propionic acid | C15H30O2S | CID 73834. PubChem, National Center for Biotechnology Information. [Link]

-

Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

Physical Properties of Carboxylic Acids. JoVE. [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

-

Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

-

Examples of biologically important thioethers. ResearchGate. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

-

Thioethers: An Overview. ResearchGate. [Link]

-

Propanoic acid, 3,3'-thiobis-, didodecyl ester. NIST Chemistry WebBook. [Link]

-

Neopentanetetrayl 3-(dodecylthio)propionate | C65H124O8S4 | CID 122423. PubChem, National Center for Biotechnology Information. [Link]

-

3-(Dodecylthio)propanoic acid. CAS Common Chemistry. [Link]

-

Thiols And Thioethers. Master Organic Chemistry. [Link]

-

Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. Thieme Connect. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Human Metabolome Database. [Link]

-

Solubility. Chemistry LibreTexts. [Link]

-

An Improved and Green Preparation of 3-(Alkylthio)propionic Acids. ResearchGate. [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (T3D4444). T3DB. [Link]

-

Propanoic acid, 3,3'-thiobis-, didodecyl ester. NIST Chemistry WebBook. [Link]

-

Propanoic acid, 3,3'-thiobis-, didodecyl ester. NIST Chemistry WebBook. [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Human Metabolome Database. [Link]

-

BMRB entry bmse000179 - Propionic Acid. Biological Magnetic Resonance Bank. [Link]

-

β-BENZOYLPROPIONIC ACID. Organic Syntheses. [Link]

-

Preparation method of 3-acetylmercapto-2-methylpropanoic acid. Google Patents.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Dodecylthio)propionic Acid | CymitQuimica [cymitquimica.com]

- 3. 3-(Dodecylthio)propionic acid | C15H30O2S | CID 73834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Physical Properties of Carboxylic Acids [jove.com]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. scbt.com [scbt.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(Dodecylthio)propionic Acid: Structure, Properties, and Advanced Applications

This guide provides a comprehensive technical overview of 3-(Dodecylthio)propionic acid, a versatile bifunctional molecule. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical principles, experimental protocols, and field-proven applications of this compound, moving beyond a simple datasheet to offer actionable insights grounded in scientific expertise.

Core Molecular Identity and Physicochemical Landscape

3-(Dodecylthio)propionic acid, also known by synonyms such as 3-(Laurylthio)propionic acid, is an organic compound characterized by a saturated 12-carbon alkyl chain (dodecyl group) linked via a thioether bond to a propionic acid moiety.[1][2][3][4] This unique amphiphilic structure, combining a long hydrophobic tail with a hydrophilic carboxylic acid head, is the primary driver of its chemical behavior and diverse applications.

The fundamental properties of this molecule are summarized below, providing a foundational dataset for experimental design and computational modeling.

Table 1: Key Molecular and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₀O₂S | [1][2][5][6] |

| Molecular Weight | 274.46 g/mol | [1][2][5] |

| CAS Registry Number | 1462-52-8 | [1][2][6][7] |

| IUPAC Name | 3-(dodecylsulfanyl)propanoic acid | [5][8] |

| Appearance | White to off-white crystalline solid/powder | [1][9] |

| Melting Point | 59-63 °C | [3][10] |

| Purity (Typical) | >90% (by Gas Chromatography) | [1][3][10] |

The molecule's structure is fundamentally linear, with the flexible dodecyl chain and the propionic acid group connected by a sulfur atom. This thioether linkage is more nucleophilic than its ether counterpart and is stable under many reaction conditions, yet it can be selectively oxidized if required. The terminal carboxylic acid group provides a reactive handle for a multitude of chemical transformations.

Caption: Molecular structure of 3-(Dodecylthio)propionic acid.

Synthesis and Chemical Reactivity

Established Synthesis Protocol: Thia-Michael Addition

From a synthetic standpoint, the most direct and industrially scalable route to 3-(Dodecylthio)propionic acid is the base-catalyzed conjugate addition (a thia-Michael reaction) of 1-dodecanethiol to an acrylic acid derivative. This reaction is highly efficient and proceeds under mild conditions, making it the preferred method for production.

The causality behind this choice is rooted in the high nucleophilicity of the thiolate anion, which readily attacks the electrophilic β-carbon of the acrylate system. The use of a catalytic amount of a non-nucleophilic base is sufficient to deprotonate the thiol, initiating the reaction without promoting unwanted side reactions like polymerization of the acrylic acid.

Caption: General workflow for the synthesis of 3-(dodecylthio)propionic acid.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-dodecanethiol (1.0 eq), acrylic acid (1.1 eq), and a suitable solvent such as ethanol or THF.

-

Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (TEA, ~0.05 eq).

-

Reaction: Stir the mixture at room temperature. Gentle heating (40-50°C) may be employed to increase the reaction rate. Monitor the disappearance of the thiol starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with a dilute solution of HCl (e.g., 1M) until the pH is ~2-3. This step ensures the carboxylate is fully protonated.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or diethyl ether (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like hexanes to yield a white crystalline solid.

Core Reactivity Insights

The molecule's reactivity is governed by its two primary functional groups: the carboxylic acid and the thioether.[1]

-

Carboxylic Acid: This group undergoes typical reactions of carboxylic acids. It can be activated, for instance with carbodiimides like EDC in the presence of NHS, to readily form stable amide bonds with primary amines.[1] This is a cornerstone reaction for bioconjugation or surface functionalization. Esterification can also be achieved by reacting with an alcohol under acidic catalysis.

-

Thioether Sulfur: The sulfur atom is nucleophilic and can be oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents (e.g., H₂O₂, m-CPBA). This provides a route to modify the polarity and hydrogen bonding capability of the molecular backbone.

Spectroscopic Characterization

Authenticating the structure and purity of 3-(Dodecylthio)propionic acid relies on standard spectroscopic techniques. While actual spectra are lot-dependent, the expected features are highly predictable.

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -OH (Carboxylic Acid) | δ 10-12 ppm (broad singlet) | Deshielded, acidic proton. |

| -S-CH₂ -CH₂ -COOH | δ 2.6-2.9 ppm (triplets) | Protons alpha to the sulfur and carbonyl group. | |

| -S-CH₂ -(CH₂)₁₀-CH₃ | δ 2.5-2.7 ppm (triplet) | Protons on the carbon adjacent to the thioether. | |

| -(CH₂ )₁₀- | δ 1.2-1.6 ppm (multiplet) | Bulk methylene protons of the alkyl chain. | |

| -CH₃ | δ ~0.9 ppm (triplet) | Terminal methyl group of the dodecyl chain. | |

| ¹³C NMR | -C =O (Carbonyl) | δ ~175-180 ppm | Carbonyl carbon of the carboxylic acid. |

| Alkyl Chain (-C H₂-) | δ 20-40 ppm | Methylene carbons of the alkyl chain. | |

| Terminal -C H₃ | δ ~14 ppm | Terminal methyl carbon. | |

| FTIR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen bonding.[11] |

| C=O Stretch (Carbonyl) | 1700-1725 cm⁻¹ (strong, sharp) | Carbonyl stretch of a saturated carboxylic acid.[11] | |

| C-H Stretch (Alkyl) | 2850-2960 cm⁻¹ (strong) | Aliphatic C-H stretching vibrations. |

Note: NMR shifts are referenced to TMS and can vary based on the solvent used.

Key Applications in Research and Development

The dual functionality of 3-(Dodecylthio)propionic acid makes it a valuable building block in several advanced applications, particularly where interfacing between organic and inorganic materials or tuning hydrophobic-hydrophilic balance is critical.

Self-Assembled Monolayers (SAMs)

A primary application is in the formation of self-assembled monolayers (SAMs) on noble metal surfaces, most notably gold.[3][12] The thiol (or in this case, thioether, though thiols are more common for initial binding) end-group has a strong affinity for the gold surface, leading to spontaneous chemisorption. The long dodecyl chains then pack together via van der Waals forces, creating a dense, ordered, and insulating molecular layer.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(Dodecylthio)propionic acid | C15H30O2S | CID 73834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Propanoic acid, 3-mercapto-, dodecyl ester [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Propanoic acid, 3,3'-thiobis-, didodecyl ester [webbook.nist.gov]

- 8. 3-(Dodecylthio)propionic Acid 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. 3-(Dodecylthio)propionic Acid | CymitQuimica [cymitquimica.com]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Self-assembled monolayer - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 3-dodecylsulfanylpropanoic acid

Introduction: The Significance of 3-dodecylsulfanylpropanoic acid in Modern Research

3-dodecylsulfanylpropanoic acid, a bifunctional molecule featuring a long hydrophobic dodecyl chain and a terminal carboxylic acid group, is a compound of increasing interest in the fields of materials science and drug delivery. The thioether linkage provides stability, while the carboxyl group offers a versatile handle for further functionalization, such as conjugation to active pharmaceutical ingredients (APIs), polymers, or nanoparticles. Its amphiphilic nature makes it an attractive component for self-assembling systems, including micelles and liposomes, which are critical for the formulation and targeted delivery of therapeutic agents. Furthermore, the thiol-ether moiety has been explored for its potential in creating self-assembled monolayers on noble metal surfaces, with applications in biosensors and functional coatings. This guide provides a comprehensive overview of the primary synthetic pathways to 3-dodecylsulfanylpropanoic acid, offering detailed, field-proven protocols and insights into the rationale behind experimental choices, aimed at researchers, scientists, and drug development professionals.

Core Synthesis Pathways: A Comparative Overview

The synthesis of 3-dodecylsulfanylpropanoic acid is primarily achieved through two main routes:

-

Direct Thiol-Ene "Click" Reaction: This is the most common and efficient method, involving the Michael addition of 1-dodecanethiol to an acrylic acid derivative. This pathway is favored for its high atom economy, mild reaction conditions, and high yields.

-

Two-Step Alkylation of 3-mercaptopropanoic acid: This approach involves the initial protection of the carboxylic acid of 3-mercaptopropanoic acid, followed by alkylation of the thiol group with a dodecyl halide, and subsequent deprotection. While a viable route, it is less direct than the thiol-ene reaction.

This guide will focus on the direct thiol-ene reaction, providing detailed protocols for both base-catalyzed and radical-initiated methods.

Pathway 1: Base-Catalyzed Michael Addition

The base-catalyzed Michael addition is a highly efficient and widely used method for the synthesis of 3-dodecylsulfanylpropanoic acid. The reaction proceeds via the deprotonation of the thiol to form a highly nucleophilic thiolate anion, which then attacks the β-carbon of the acrylic acid.

Mechanism of Base-Catalyzed Michael Addition

The reaction is initiated by a base, which deprotonates the 1-dodecanethiol to form a dodecanethiolate anion. This potent nucleophile then undergoes a conjugate addition to the electron-deficient double bond of acrylic acid. The resulting enolate intermediate is then protonated by the conjugate acid of the base or during aqueous workup to yield the final product.

Detailed Experimental Protocol: Base-Catalyzed Synthesis

This protocol describes a robust and scalable method for the synthesis of 3-dodecylsulfanylpropanoic acid using triethylamine as a catalyst.

Materials:

-

1-Dodecanethiol (C12H25SH)

-

Acrylic acid (CH2=CHCOOH)

-

Triethylamine (TEA)

-

Toluene

-

Hydrochloric acid (HCl), 1M solution

-

Sodium sulfate (Na2SO4), anhydrous

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-dodecanethiol (20.24 g, 0.1 mol) in 100 mL of toluene.

-

Addition of Reactants: To the stirred solution, add acrylic acid (7.21 g, 0.1 mol) followed by triethylamine (1.01 g, 0.01 mol).

-

Reaction: Heat the reaction mixture to 80°C and stir for 12 hours. The reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

-

Workup: After cooling to room temperature, wash the reaction mixture with 1M HCl (2 x 50 mL) to remove the triethylamine. Separate the organic layer and wash it with brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.

-

Purification: The crude product is purified by recrystallization from a hexane/ethyl acetate mixture. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization. Filter the white solid, wash with cold hexane, and dry under vacuum.

Expected Yield: 85-95%

Purity: >98% (as determined by NMR and GC-MS)

Causality in Experimental Choices:

-

Solvent: Toluene is chosen for its ability to dissolve both the nonpolar 1-dodecanethiol and the more polar acrylic acid, and its boiling point allows for a controlled reaction temperature.

-

Catalyst: Triethylamine is a commonly used base for Michael additions. It is strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions. Phosphine catalysts like dimethylphenylphosphine (DMPP) can also be used for faster reaction times[1][2].

-

Purification: Recrystallization is an effective method for purifying the final product, which is a solid at room temperature. The choice of a hexane/ethyl acetate solvent system allows for good separation from unreacted starting materials and byproducts.

Pathway 2: Radical-Initiated Thiol-Ene Reaction

The radical-initiated thiol-ene reaction is another powerful method for the synthesis of 3-dodecylsulfanylpropanoic acid. This "click" chemistry approach offers high yields and is tolerant of a wide range of functional groups[3]. The reaction proceeds via a free-radical chain mechanism and can be initiated by photoinitiators or thermal initiators.

Mechanism of Radical-Initiated Thiol-Ene Reaction

The reaction is initiated by the formation of a thiyl radical from 1-dodecanethiol. This radical then adds across the double bond of acrylic acid in an anti-Markovnikov fashion to form a carbon-centered radical. This carbon-centered radical then abstracts a hydrogen atom from another molecule of 1-dodecanethiol, propagating the chain and forming the desired product.

Sources

Introduction: A Molecule of Amphiphilic Versatility

An In-depth Technical Guide to 3-(Laurylthio)propionic Acid (CAS: 1462-52-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

3-(Laurylthio)propionic acid, also known as 3-(Dodecylthio)propanoic acid (CAS No. 1462-52-8), is a bifunctional organic molecule that commands attention in advanced materials science and chemical synthesis.[1][2] Its unique structure, featuring a long lipophilic 12-carbon lauryl chain, a flexible thioether linkage, and a hydrophilic carboxylic acid head, imparts distinct amphiphilic properties. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, offering field-proven insights for its practical implementation in research and development.

The strategic combination of a lengthy alkyl chain and a reactive carboxyl terminus makes this compound a valuable intermediate and functional ingredient. The thioether group, in particular, plays a crucial role in its utility as a stabilizer and surface-active agent. Understanding the interplay of these functional groups is key to unlocking its full potential in diverse applications ranging from polymer chemistry to corrosion inhibition.

Section 1: Core Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The data presented below has been aggregated from various technical datasheets and chemical databases to provide a reliable reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 1462-52-8 | [1][3] |

| Molecular Formula | C₁₅H₃₀O₂S | [1] |

| Molecular Weight | 274.5 g/mol | [2] |

| Appearance | White crystalline solid/powder | (related compound) |

| Purity | Typically ≥90% | [4] |

| Solubility | Insoluble in water; Soluble in most organic solvents. | [5] (related compound) |

| Chemical Name | 3-(Dodecylthio)propanoic acid | [1] |

Section 2: Synthesis Pathways and Methodologies

The most prevalent and efficient synthesis of 3-(laurylthio)propionic acid is achieved via a nucleophilic conjugate addition, specifically a thiol-ene Michael addition reaction. This pathway is favored for its high atom economy and relatively mild reaction conditions.

The core mechanism involves the addition of the sulfur nucleophile from 1-dodecanethiol to the electron-deficient β-carbon of acrylic acid. The reaction is typically base-catalyzed, where the base deprotonates the thiol to form a more potent thiolate nucleophile, thereby accelerating the reaction rate.

Caption: Synthesis of 3-(Laurylthio)propionic acid via Michael Addition.

An alternative approach involves the copper-mediated S-arylation (or S-alkylation) of 3-mercaptopropionic acid with an appropriate lauryl halide.[6][7] While effective, this method is more commonly employed for creating aryl-thio linkages and may require more stringent control of reaction conditions to avoid side products.

Experimental Protocol: Synthesis of 3-(Laurylthio)propionic Acid

This protocol describes a standard laboratory procedure for the synthesis via Michael addition.

1. Materials & Equipment:

-

1-Dodecanethiol (Lauryl Mercaptan)

-

Acrylic Acid

-

Pyridine (as catalyst and solvent)

-

Hydrochloric Acid (HCl), 2M solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

2. Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-dodecanethiol (e.g., 20.24 g, 0.1 mol) and acrylic acid (e.g., 7.21 g, 0.1 mol) in pyridine (50 mL).

-

Reaction Execution: Heat the mixture to reflux (approximately 115°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of 2M HCl to neutralize the pyridine.

-

Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with 50 mL of water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent like hexane to yield the final product as a white solid.

3. Validation:

-

Confirm the structure and purity of the synthesized 3-(laurylthio)propionic acid using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

-

Determine the melting point and compare it with literature values.

Section 3: Applications and Mechanistic Insights

The dual functionality of 3-(laurylthio)propionic acid is the primary driver of its applications. The thioether is a potent peroxide decomposer, while the carboxylic acid provides a site for attachment, pH-responsiveness, and surface activity.

Caption: Functional domains of LTPA and their roles in key applications.

-

Antioxidant and Polymer Stabilizer : While 3-(laurylthio)propionic acid itself has antioxidant properties, its diester derivative, dilauryl thiodipropionate (DLTDP), is widely used as a secondary antioxidant in plastics like polypropylene and polyethylene. The thioether moiety acts as a hydroperoxide decomposer, synergistically working with primary phenolic antioxidants to prevent thermo-oxidative degradation of the polymer matrix.[5] This extends the service life and maintains the integrity of the material.

-

Surface Modification and Self-Assembled Monolayers (SAMs) : Thiol-containing molecules are foundational to the field of self-assembled monolayers, particularly on noble metal surfaces like gold. While research on 3-(laurylthio)propionic acid itself is limited, its structural analog, 3-mercaptopropionic acid, is widely used to form hydrophilic SAMs.[8] The lauryl chain in LTPA would drive the formation of a hydrophobic, well-ordered monolayer. The terminal carboxylic acid groups can then be used to immobilize biomolecules for biosensor applications or to alter surface wettability and adhesion.[9]

-

Corrosion Inhibition : The presence of both a sulfur atom and a carboxylic acid group makes 3-(laurylthio)propionic acid a candidate for a mixed-type corrosion inhibitor.[10] The thioether can adsorb onto the metal surface, while the carboxylate head can form a passive, protective salt layer, effectively shielding the metal from corrosive agents like chlorides and acids.[11][12] The long lauryl tail contributes to forming a dense hydrophobic barrier that repels water.

-

Precursor in Drug Development : Thiopropanoic acid derivatives are valuable building blocks in medicinal chemistry.[9] They can be used to synthesize compounds with potential therapeutic applications, including enzyme modulators and antioxidants.[13] The lauryl group in 3-(laurylthio)propionic acid can be exploited to increase the lipophilicity of a drug candidate, potentially improving its membrane permeability and bioavailability—a key consideration in drug delivery system design.[14]

Section 4: Toxicological Profile and Safe Handling

The safety profile of 3-(laurylthio)propionic acid and its derivatives is well-documented, particularly in the context of its use in cosmetics and food-contact materials.

Summary of Toxicological Data:

| Endpoint | Result | Remarks | Source(s) |

| Acute Oral Toxicity | Slightly toxic | Based on studies of its ester, DLTDP. | [5][15] |

| Skin Irritation | Causes skin irritation | Direct contact should be avoided. | [4][16] |

| Eye Irritation | Causes serious eye irritation | Requires use of eye protection. | [4][16] |

| Mutagenicity | Non-mutagenic | Based on multiple assay systems for DLTDP. | [15] |

| Reproductive/Developmental Toxicity | Not a teratogen or reproductive toxicant | Based on oral studies of the parent acid, TDPA. | [15] |

Safe Handling and Personal Protective Equipment (PPE): Given its classification as a skin and eye irritant, proper laboratory hygiene and personal protective equipment are mandatory.

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][17]

-

Hand Protection : Wear chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[16][17]

-

Eye Protection : Use safety glasses with side shields or chemical goggles.[1][16]

-

Skin and Body Protection : Wear a lab coat.[1]

-

Spill Management : In case of a spill, avoid generating dust.[1] Use dry clean-up procedures and collect the material in a suitable container for disposal.[1]

-

Fire Safety : The material is not considered a significant fire risk, though its container may burn.[1] Use extinguishing media suitable for the surrounding area.[1]

Conclusion

3-(Laurylthio)propionic acid (CAS: 1462-52-8) is a highly versatile molecule whose value lies in its distinct functional domains. For materials scientists, it offers a pathway to creating robust antioxidants, corrosion inhibitors, and tailored surfaces. For professionals in drug development, it represents a lipophilic building block that can be integrated into more complex molecules to modulate their physicochemical properties. Its straightforward synthesis and well-characterized safety profile make it an accessible and reliable component for advanced research and application development. Future investigations may further exploit its self-assembly characteristics for creating novel nanostructured materials and sophisticated drug delivery vehicles.

References

-

3-THIOPROPIONIC ACID. Ataman Kimya. [Link]

-

Final Safety Assessment of Thiodipropionic Acid and Its Dialkyl Esters as Used in Cosmetics. International Journal of Toxicology. [Link]

-

Propanoic acid, 3,3'-thiobis-, didodecyl ester. PubChem. [Link]

-

3,3-thiodipropionic acid, 111-17-1. The Good Scents Company. [Link]

-

DILAURYL THIODIPROPIONATE. Ataman Kimya. [Link]

-

3-THIOPROPIONIC ACID. Ataman Kimya. [Link]

-

Propanoic acid, 3,3'-thiobis-, didodecyl ester. NIST WebBook. [Link]

-

Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. (2018). SynOpen. [Link]

-

3-(Dodecylthio)propionic acid. PubChem. [Link]

-

Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. (2018). ResearchGate. [Link]

-

Material Safety Data Sheet - Cyanoacetic acid 98%. ScienceLab. [Link]

-

Experimental and theoretical studies on corrosion inhibition behavior of three imidazolium-based ionic liquids for magnesium alloys in sodium chloride solution. (2025). ResearchGate. [Link]

-

DILAURYL THIODIPROPIONATE (CAS #123-28-4) GREENSCREEN® FOR SAFER CHEMICALS ASSESSMENT. (2021). ToxService. [Link]

-

THIODIPROPIONIC ACID. Ataman Kimya. [Link]

-

Metabocard for Dilauryl 3,3'-thiodipropionate (HMDB0038474). Human Metabolome Database. [Link]

-

The mechanism of action of indole-3-propionic acid on bone metabolism. (2025). PubMed. [Link]

-

The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Nutrition. [Link]

-

Biomimetic Surfaces Containing Self-Assembled Monolayers of a Lipid-Resembling Thiol (di-LA-PC) Generate Covalently Bound Fibril Structures from Short, ß-Stranded Peptides. (2025). PubMed. [Link]

-

Corrosion inhibition of 2024-T3 aluminum alloy in 3.5% NaCl by thiosemicarbazone derivatives. INIS. [Link]

-

Self-assembly of synthetic collagen triple helices. PNAS. [Link]

-

Inhibition of corrosion on API 5L X52 pipeline steel in acid media by Tradescantia spathacea. Corrosion and Materials Degradation. [Link]

-

Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. MDPI. [Link]

-

Lauryl thiodipropionate. ChemBK. [Link]

-

3-MERCAPTOPROPIONIC ACID. Ataman Kimya. [Link]

-

Theoretical prediction of corrosion inhibition by ionic liquid derivatives: a DFT and molecular dynamics approach. (2025). Scientific Reports. [Link]

-

Adsorption and Corrosion Inhibition Performance by Three New Ionic Liquids on API 5L X52 Steel Surface in Acid Media. (2025). ResearchGate. [Link]

-

Progress on 3-Nitropropionic Acid Derivatives. MDPI. [Link]

-

Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. Pharmaceutics. [Link]

-

Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains. PLOS One. [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 3-(Dodecylthio)propionic acid | C15H30O2S | CID 73834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1462-52-8 Cas No. | 3-(Dodecylthio)propanoic acid | Apollo [store.apolloscientific.co.uk]

- 5. Dilauryl Thiodipropionate-Application, Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. atamankimya.com [atamankimya.com]

- 9. atamankimya.com [atamankimya.com]

- 10. Frontiers | Inhibition of corrosion on API 5L X52 pipeline steel in acid media by Tradescantia spathacea [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Theoretical prediction of corrosion inhibition by ionic liquid derivatives: a DFT and molecular dynamics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atamankimya.com [atamankimya.com]

- 14. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tcichemicals.com [tcichemicals.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 3-(Dodecylthio)propionic Acid in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Dodecylthio)propionic acid. As a molecule of interest in various research and development sectors, understanding its behavior in different solvent systems is critical for its effective application. This document delves into the theoretical principles governing its solubility, provides detailed experimental protocols for both qualitative and quantitative assessment, and outlines the necessary safety precautions for handling this compound. This guide is intended for researchers, scientists, and professionals in drug development and material science who work with or plan to utilize 3-(Dodecylthio)propionic acid.

Introduction to 3-(Dodecylthio)propionic Acid: A Molecule of Dichotomy

3-(Dodecylthio)propionic acid (CAS No. 1462-52-8) is an amphipathic molecule, possessing a distinct duality in its structure that dictates its physical and chemical properties.[1][2] Its molecular structure consists of a long, nonpolar dodecyl (C12) alkyl chain, which imparts significant hydrophobic character.[3][4] Conversely, the terminal propionic acid moiety provides a polar, hydrophilic head group capable of engaging in hydrogen bonding.[3] This dual nature is the primary determinant of its solubility behavior, suggesting a preference for nonpolar environments while exhibiting some affinity for polar interactions under specific conditions.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C15H30O2S | [1][2] |

| Molecular Weight | 274.46 g/mol | [1][2] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 59.0 to 63.0 °C | |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Computed XLogP3-AA | 6 | [2] |

The high computed XLogP3-AA value of 6 strongly indicates a lipophilic nature, predicting poor solubility in aqueous solutions and higher solubility in nonpolar organic solvents.[2]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of 3-(Dodecylthio)propionic acid.[4] The dominant feature of the molecule is its long C12 alkyl chain, which will favor interactions with nonpolar solvent molecules through van der Waals forces.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): High solubility is anticipated in these solvents. The nonpolar dodecyl tail will readily interact with the nonpolar solvent molecules, leading to effective solvation.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): Moderate to good solubility is expected. While these solvents possess a dipole moment, they lack the ability to donate hydrogen bonds. The energy required to break the solvent-solvent interactions may be overcome by the favorable interactions between the solvent and the hydrophobic tail of the solute.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Poor solubility is predicted, particularly in water.[3] The strong hydrogen bonding network of water would require significant energy to disrupt for the large hydrophobic chain to be accommodated.[5][6] In shorter-chain alcohols like ethanol and methanol, solubility is expected to be slightly better than in water due to their lower polarity and the ability of the carboxylic acid head to interact with the alcohol's hydroxyl group.[3]

The acidic nature of the carboxylic acid group suggests that the solubility in aqueous solutions will be highly pH-dependent. In basic solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate), the carboxylic acid will be deprotonated to form a carboxylate salt. This ionic species will have significantly higher water solubility due to ion-dipole interactions with water molecules.[7]

Caption: Predicted interactions of 3-(Dodecylthio)propionic acid with solvents.

Experimental Determination of Solubility

To provide actionable data for laboratory work, this section outlines protocols for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment: A Rapid Screening Method

This method allows for a quick determination of solubility in various solvents, categorizing the compound as soluble, partially soluble, or insoluble.

Materials:

-

3-(Dodecylthio)propionic acid

-

A selection of common lab solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Tetrahydrofuran, Toluene, Hexane, Chloroform, 5% w/v aqueous NaOH, 5% w/v aqueous HCl)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Protocol:

-

Sample Preparation: Add approximately 10-20 mg of 3-(Dodecylthio)propionic acid to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains clear or the solid settles at the bottom.

-

-

Record Observations: Record the results in a table.

Caption: Workflow for qualitative solubility assessment.

Expected Qualitative Solubility:

| Solvent | Predicted Solubility | Rationale |

| Water | Insoluble | Large hydrophobic tail dominates. |

| Ethanol | Sparingly Soluble to Soluble | The alkyl chain of ethanol can interact with the dodecyl tail. |

| Methanol | Sparingly Soluble | Less nonpolar character than ethanol. |

| Acetone | Soluble | Good balance of polarity to interact with both ends of the molecule. |

| Acetonitrile | Sparingly Soluble | More polar than acetone. |

| Tetrahydrofuran (THF) | Soluble | Cyclic ether with good nonpolar character. |

| Toluene | Soluble | Aromatic, nonpolar solvent. |

| Hexane | Soluble | Aliphatic, nonpolar solvent. |

| Chloroform | Soluble | Halogenated, nonpolar solvent. |

| 5% aq. NaOH | Soluble (with reaction) | Forms a water-soluble salt. |

| 5% aq. HCl | Insoluble | Suppresses ionization of the carboxylic acid. |

Quantitative Solubility Determination: The Shake-Flask Method

This method provides a precise measurement of solubility (e.g., in mg/mL or g/L) at a specific temperature.

Materials:

-

3-(Dodecylthio)propionic acid

-

Chosen solvents

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker set to a constant temperature (e.g., 25 °C)

-

Syringe filters (0.22 µm, PTFE for organic solvents, or other compatible material)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or another suitable analytical technique for quantification.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-(Dodecylthio)propionic acid to a vial containing a known volume of the solvent (e.g., 5 mL). "Excess" means that undissolved solid should be clearly visible.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the same temperature for the solid to settle.

-

Carefully draw an aliquot of the supernatant into a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or other quantitative method to determine the concentration of 3-(Dodecylthio)propionic acid.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Data Presentation:

The quantitative solubility data should be presented in a clear and organized table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Toluene | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Water | 25 | [Experimental Value] | [Calculated Value] |

Safety and Handling

As a laboratory chemical, 3-(Dodecylthio)propionic acid requires careful handling to minimize exposure and risk.

Hazard Identification: [8]

-

Skin Irritation: Causes skin irritation.[8]

-

Serious Eye Damage: Causes serious eye damage.[8]

-

Respiratory Irritation: May cause respiratory irritation.[8]

Recommended Precautions: [9]

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

First Aid Measures: [9]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[9]

-

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[9]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[9]

Conclusion

The solubility of 3-(Dodecylthio)propionic acid is governed by its amphipathic structure. It is predicted to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents, especially water. Its solubility in aqueous media is expected to increase significantly in alkaline conditions due to salt formation. The experimental protocols provided in this guide offer a robust framework for the qualitative and quantitative determination of its solubility in various laboratory solvents. Adherence to the outlined safety procedures is paramount to ensure safe handling and minimize potential hazards. The information and methodologies presented herein are intended to empower researchers to effectively utilize 3-(Dodecylthio)propionic acid in their scientific endeavors.

References

-

CSU Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73834, 3-(Dodecylthio)propionic acid. Retrieved from [Link]

-

Wisdomlib. (2023). Amphipathic compounds: Significance and symbolism. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 2.5: Physical properties of organic compounds. Retrieved from [Link]

-

Quora. (2021, April 19). If lipids are amphipathic, why are they insoluble in water?. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2022, October 17). Why are Lipids soluble in organic solvents and not in water?. Retrieved from [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. pharmaacademias.com [pharmaacademias.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. csub.edu [csub.edu]

- 8. 3-(Dodecylthio)propionic acid | C15H30O2S | CID 73834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Dodecylthio)propionic Acid

This guide provides a detailed exploration of the spectroscopic data for 3-(Dodecylthio)propionic acid (CAS No. 1462-52-8), a molecule of interest in materials science and drug development.[1][2] As a bifunctional molecule incorporating a long alkyl chain, a thioether linkage, and a carboxylic acid, its complete structural elucidation relies on a multi-technique spectroscopic approach. This document is intended for researchers, scientists, and professionals who require a deep understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are applied to characterize such structures.

Our approach moves beyond a simple presentation of data. We will delve into the rationale behind experimental choices, the interpretation of the resulting spectra, and the synergistic power of these techniques in confirming the molecular identity and purity of 3-(Dodecylthio)propionic acid.

Molecular Structure and Spectroscopic Overview

3-(Dodecylthio)propionic acid possesses the molecular formula C₁₅H₃₀O₂S and a molecular weight of 274.46 g/mol .[3][4] Its structure features a C12 alkyl chain (dodecyl group) connected via a sulfur atom to a propionic acid moiety. This unique combination of a hydrophobic tail and a hydrophilic, functional head group makes its precise characterization essential for its application.

The primary analytical techniques discussed herein—NMR, IR, and MS—each provide a unique piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides information on fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-(Dodecylthio)propionic acid, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to build a complete picture of the atomic connectivity.

Experimental Protocol: NMR Data Acquisition

The following outlines a typical, robust protocol for acquiring high-quality NMR data for a sample like 3-(Dodecylthio)propionic acid. The choices made reflect the need to ensure complete dissolution, achieve atomic-level resolution, and obtain quantifiable data.

Rationale for Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice due to its ability to dissolve nonpolar to moderately polar organic compounds. The carboxylic acid proton may exchange with trace amounts of water, but it is often still observable. For definitive observation of the acidic proton, a solvent like DMSO-d₆ could be used.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) for ¹H and ¹³C NMR, providing a sharp, inert reference point.

-

Concentration: A concentration of 10-25 mg in 0.6-0.7 mL of solvent is standard for achieving a good signal-to-noise ratio in a reasonable timeframe.

-

Acquisition Parameters: A relaxation delay of 2-5 seconds is crucial for ¹³C NMR to allow for full relaxation of all carbon nuclei, especially quaternary carbons, ensuring more accurate integration if quantitative analysis is needed. For ¹H NMR, a shorter delay is usually sufficient.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 15 mg of 3-(Dodecylthio)propionic acid into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Parameters may include a spectral width of 200-220 ppm, a relaxation delay of 5 seconds to ensure quantitative potential, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Diagram: General Workflow for NMR Analysis

Caption: Correlation of molecular functional groups to IR absorptions.

IR Spectral Data Interpretation

The IR spectrum provides definitive evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| 2920 & 2850 | Strong, Sharp | C-H Stretch | Alkyl CH₂ & CH₃ |

| ~1710 | Very Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1465 | Medium | C-H Bend | CH₂ Scissoring |

| ~1280 | Strong | C-O Stretch | Carboxylic Acid |

| ~920 | Medium, Broad | O-H Bend | Out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Experimental Protocol: ESI-MS Data Acquisition

Rationale for Experimental Choices:

-

Ionization Method: Electrospray Ionization (ESI) is the method of choice for polar, non-volatile molecules like carboxylic acids. It is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion. It can be run in either positive or negative ion mode.

-

Negative Ion Mode: For a carboxylic acid, negative ion mode is often preferred. The acidic proton is easily lost, forming a stable carboxylate anion [M-H]⁻, which gives a very strong and unambiguous signal for the molecular weight.

Step-by-Step Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Quadrupole instrument) using a known calibration standard.

-

Sample Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in negative ion mode, scanning a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).

Mass Spectral Data Interpretation

The primary goal is to confirm the molecular weight. The exact mass of C₁₅H₃₀O₂S is 274.1967 Da. [1] Expected Observations (ESI in Negative Mode):

-

Molecular Ion Peak: A very strong signal will be observed at m/z = 273.1894 , corresponding to the [M-H]⁻ ion (C₁₅H₂₉O₂S⁻). This confirms the molecular weight of the parent compound.

-

Isotope Peaks: Small peaks at m/z 274.19 and 275.19 will be present, corresponding to the natural abundance of ¹³C and ³⁴S isotopes, respectively. The relative intensity of these peaks can help validate the elemental formula.

Fragmentation Analysis (Tandem MS/MS): If tandem mass spectrometry (MS/MS) is performed on the [M-H]⁻ ion, characteristic fragmentation patterns would be expected:

-

Loss of CO₂: A neutral loss of 44 Da (CO₂) from the carboxylate anion is a common fragmentation pathway for carboxylic acids. This would result in a fragment ion at m/z ≈ 229 .

-

Cleavage Alpha to Sulfur: Fragmentation can occur at the C-S bonds, leading to ions corresponding to the dodecylthiolate anion or fragments of the propionic acid chain.

Conclusion: A Synergistic Approach

The comprehensive characterization of 3-(Dodecylthio)propionic acid is achieved not by a single technique, but by the logical synthesis of data from NMR, IR, and Mass Spectrometry.

-

MS confirms the correct elemental composition and molecular weight (274.46 g/mol ).

-

IR provides immediate and definitive evidence of the key carboxylic acid and alkyl functional groups.

-

NMR delivers the final, detailed proof of structure, mapping out the entire carbon-hydrogen framework and confirming the precise connectivity of the dodecyl chain, the thioether linkage, and the propionic acid moiety.

Together, these techniques provide a self-validating system, ensuring the identity, structure, and purity of the material for researchers and drug development professionals. This rigorous analytical workflow is fundamental to ensuring the reliability and reproducibility of any subsequent scientific investigation.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 73834, 3-(Dodecylthio)propionic acid". [Link]

Sources

An In-depth Technical Guide to the Chemical Reactivity of the Thioether Group in 3-(Dodecylthio)propionic Acid

Abstract

This technical guide provides a comprehensive exploration of the chemical reactivity of the thioether moiety in 3-(Dodecylthio)propionic acid. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of facts to offer a deep, mechanistically-grounded understanding of the key transformations this versatile molecule can undergo. We will delve into the synthesis of the parent molecule, its oxidation to sulfoxides and sulfones, alkylation to form sulfonium salts, and its role in Michael additions. Each section is supported by detailed, field-proven experimental protocols, causality-driven explanations of procedural choices, and visual aids to elucidate complex workflows. The overarching goal is to equip the reader with the authoritative knowledge and practical methodologies required to effectively utilize 3-(Dodecylthio)propionic acid in their research and development endeavors.

Introduction: The Unique Character of the Thioether in 3-(Dodecylthio)propionic Acid

3-(Dodecylthio)propionic acid, with the chemical formula C₁₅H₃₀O₂S, is a bifunctional molecule featuring a terminal carboxylic acid and a central thioether linkage.[1][2][3] The long dodecyl chain imparts significant hydrophobic character, while the carboxylic acid provides a hydrophilic handle for conjugation and solubility modulation. The reactivity of this molecule is dominated by the sulfur atom of the thioether group. Unlike its oxygen analog, the ether, the thioether sulfur possesses a higher nucleophilicity and can be readily oxidized, making it a versatile functional group in organic synthesis and materials science.[4] This unique combination of a reactive sulfur center and a long alkyl chain makes 3-(dodecylthio)propionic acid a valuable building block in various applications, including stimuli-responsive drug delivery systems and the formation of self-assembled monolayers.[4][5]

Synthesis of 3-(Dodecylthio)propionic Acid

The most common and efficient method for the synthesis of 3-(dodecylthio)propionic acid is the Michael addition of dodecanethiol to an acrylic acid derivative. A particularly effective approach involves a microwave-assisted synthesis, which offers rapid reaction times and high yields.[6][7]

Microwave-Assisted Synthesis Protocol

This protocol is adapted from a general procedure for the synthesis of 3-(alkylthio)propionic acids.[6][7]

Reagents and Equipment:

-

1-Dodecanethiol

-

3-Mercaptopropionic acid

-

Sodium hydroxide

-

Ethanol

-

Microwave reactor

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Step-by-Step Procedure:

-

In a microwave-safe reaction vessel, dissolve sodium hydroxide (2.0 equivalents) in ethanol.

-

To this solution, add 3-mercaptopropionic acid (1.0 equivalent).

-

Finally, add 1-dodecanethiol (1.0 equivalent) to the reaction mixture.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 120°C for 10-15 minutes.

-

After cooling, transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted dodecanethiol.

-

Acidify the aqueous layer with concentrated HCl to a pH of approximately 1-2.

-

The product, 3-(dodecylthio)propionic acid, will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices:

-

Sodium Hydroxide: The base is crucial for deprotonating the thiol group of 3-mercaptopropionic acid, forming the thiolate anion, which is the active nucleophile in the Michael addition.

-

Microwave Irradiation: This technique significantly accelerates the reaction rate compared to conventional heating, leading to shorter reaction times and often cleaner product formation.

-

Acidification: Protonation of the carboxylate salt is necessary to precipitate the final carboxylic acid product.

Caption: Microwave-assisted synthesis of 3-(Dodecylthio)propionic acid.

Analytical Characterization

Accurate characterization of 3-(dodecylthio)propionic acid is crucial for its use in further applications. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide definitive structural confirmation.

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 0.88 | t | 3H | -CH₃ | |

| 1.26 | m | 18H | -(CH₂)₉- | |

| 1.58 | p | 2H | -S-CH₂-CH₂ - | |

| 2.56 | t | 2H | -S-CH₂ -CH₂- | |

| 2.77 | t | 2H | -S-CH₂-CH₂ -COOH | |

| 2.87 | t | 2H | -S-CH₂ -CH₂-COOH | |

| 11.5 (broad) | s | 1H | -COOH |

Data sourced from PubChem CID 73834.[1]

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| 14.1 | -CH₃ | |

| 22.7 | -CH₂-CH₃ | |

| 28.8 - 29.6 | -(CH₂)₈- | |

| 31.9 | -CH₂-CH₂-S- | |

| 32.1 | -S-CH₂- | |

| 34.6 | -CH₂-COOH | |

| 178.9 | -COOH |

Data sourced from PubChem CID 73834.[1]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the carboxylic acid and the long alkyl chain.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (carboxylic acid) | 2500-3300 (broad) |

| C=O (carboxylic acid) | 1700-1725 |

| C-H (alkyl) | 2850-2960 |

Key Chemical Reactions of the Thioether Group